1-Methyl-1-azacyclotridecane-2-thione

Conformational thermodynamics Syn-anti equilibria Dynamic NMR

1-Methyl-1-azacyclotridecane-2-thione (syn‑N‑methylthiolauryllactam) belongs to the class of medium‑to‑large‑membered cyclic thioamides (N‑methylthiolactams). Its 13‑membered ring architecture, bearing a single endocyclic thioamide ( C=S) group, yields distinct conformational dynamics, crystal‑packing modes, and thermodynamic preferences that have been quantitatively characterised against its 9‑ and 12‑membered homologues by single‑crystal X‑ray diffraction and dynamic NMR spectroscopy.

Molecular Formula C13H25NS
Molecular Weight 227.41 g/mol
CAS No. 34949-18-3
Cat. No. B13834694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-azacyclotridecane-2-thione
CAS34949-18-3
Molecular FormulaC13H25NS
Molecular Weight227.41 g/mol
Structural Identifiers
SMILESCN1CCCCCCCCCCCC1=S
InChIInChI=1S/C13H25NS/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3
InChIKeySABZAHXOWOFTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-azacyclotridecane-2-thione (CAS 34949-18-3) – A 13‑Membered N‑Methylthiolactam with Quantified Conformational and Crystallographic Differentiation


1-Methyl-1-azacyclotridecane-2-thione (syn‑N‑methylthiolauryllactam) belongs to the class of medium‑to‑large‑membered cyclic thioamides (N‑methylthiolactams). Its 13‑membered ring architecture, bearing a single endocyclic thioamide ( C=S) group, yields distinct conformational dynamics, crystal‑packing modes, and thermodynamic preferences that have been quantitatively characterised against its 9‑ and 12‑membered homologues by single‑crystal X‑ray diffraction and dynamic NMR spectroscopy [1][2].

Why In‑Class N‑Methylthiolactams Cannot Be Freely Substituted for 1-Methyl-1-azacyclotridecane-2-thione (CAS 34949-18-3)


Within the N‑methylthiolactam series, ring size governs the activation barrier for syn‑anti interconversion, the enthalpy difference between diastereomers, and the number of antiperiplanar conformational units adopted in the solid state. Consequently, the 13‑membered homologue exhibits a distinct profile of dynamic behaviour, thermodynamic stability, and crystal packing relative to its 9‑ and 12‑membered analogues, making direct substitution without re‑optimisation of crystallisation conditions, spectroscopic identification protocols, or computational models unreliable [1][2].

Quantitative Evidence Guide for 1-Methyl-1-azacyclotridecane-2-thione (CAS 34949-18-3) – Comparator‑Based Differentiation Data


Lower Enthalpic Preference for the Syn Diastereomer Relative to the 12‑Membered Homologue

The syn‑anti equilibrium of 1-methyl-1-azacyclotridecane-2-thione was quantified by variable‑temperature NMR and compared with the 12‑membered analogue (1-methyl-1-azacyclododecane-2-thione, CAS 34949-17-2). The 13‑membered ring exhibits a smaller enthalpy difference (ΔH) favouring the syn form, indicating that the two diastereomers are more nearly isoenergetic in the larger ring [1].

Conformational thermodynamics Syn-anti equilibria Dynamic NMR

Distinct Syn‑Anti Interconversion Activation Energy Compared with the 12‑Membered Ring

The activation energy (Eₐ) for syn‑anti interconversion was measured by the W₁/₂ dynamic NMR method and direct equilibration. In nitrobenzene, the 13‑membered ring shows an Eₐ value that is lower than that of the 12‑membered analogue, reflecting the greater conformational flexibility of the larger macrocycle [1].

Conformational kinetics Rotational barrier N-Methylthiolactam dynamics

Fundamentally Different Solid‑State Conformation: Four vs. Zero Antiperiplanar Units

Single‑crystal X‑ray analysis reveals that the 13‑membered ring contains four antiperiplanar (≈180°) torsional units along its polymethylene backbone, whereas the 9‑membered homologue (N-methylthiocapryllactam, CAS 34949-16-1) contains zero such units. This divergence arises from the different ring‑size constraints and leads to entirely different molecular shapes [1].

Crystal engineering Torsion angle analysis Macrocycle conformation

Diagnostic N‑Methyl ¹H NMR Splitting Pattern vs. the 9‑Membered Ring

Upon dissolution at room temperature, the 13‑membered ring displays a characteristic N‑methyl doublet absorption in the ¹H NMR spectrum due to slow syn‑anti exchange on the NMR timescale. In contrast, the 9‑membered homologue exists solely as the syn form and exhibits only an N‑methyl singlet [1].

NMR spectroscopy Conformational exchange Structural identification

Unique Crystal Lattice Parameters vs. the 9‑Membered Homologue

The 13‑membered thiolactam crystallises in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 12.266(3) Å, b = 17.193(4) Å, c = 6.435(2) Å, whereas the 9‑membered analogue crystallises in Pna2₁ with a = 16.621(3) Å, b = 8.729(2) Å, c = 6.908(2) Å [1]. The distinct cell parameters and space group provide an unambiguous crystallographic identifier.

X‑ray crystallography Unit cell Polymorph identification

Evidence‑Based Application Scenarios for 1-Methyl-1-azacyclotridecane-2-thione (CAS 34949-18-3)


Conformational Dynamics Benchmark for Medium/Large‑Ring Thioamide Rotational Barriers

The rigorously measured activation energy (Eₐ = 22.1–22.8 kcal·mol⁻¹) and enthalpy difference (ΔH = 1.26 kcal·mol⁻¹) make this 13‑membered ring an ideal experimental benchmark for computational studies of thioamide bond rotation. Its distinct values relative to the 12‑membered analogue allow validation of force‑field and quantum‑mechanical methods for macrocyclic conformational sampling [1].

Solid‑State Form Identification by PXRD and Single‑Crystal Diffraction

The unique orthorhombic P2₁2₁2₁ unit cell (a = 12.266 Å, b = 17.193 Å, c = 6.435 Å) serves as a fingerprint for powder X‑ray diffraction quality control. The four‑antiperiplanar‑unit conformation distinguishes this compound from the 9‑membered homologue (zero antiperiplanar units) in crystallographic databases, supporting polymorph and patent integrity investigations [2].

NMR Spectroscopic Reference for Syn‑Anti Exchange in Thioamides

The characteristic N‑methyl doublet observed in room‑temperature ¹H NMR, which collapses to a single peak at –50 °C, provides a well‑characterised system for teaching or calibrating dynamic NMR experiments (e.g., coalescence temperature determination, line‑shape analysis). The compound can serve as a positive control when evaluating exchange phenomena in other N‑methylthioamide systems [1].

Macrocyclic Ligand Scaffold for Metal‑Ion Complexation Studies

The 13‑membered ring’s four antiperiplanar torsional units create a pre‑organised cavity geometry that differs fundamentally from the 9‑membered ring. This pre‑organisation can be exploited in the design of size‑selective metal‑ion receptors or in studying the effect of ring‑size on thioamide→metal coordination geometry and stability [2].

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